N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide
Description
N-[4-(Thiophen-2-ylmethylamino)phenyl]acetamide is a phenylacetamide derivative featuring a thiophene moiety linked via a methylamino group at the para-position of the phenyl ring. Thiophene, a sulfur-containing heterocycle, is widely recognized for its role in medicinal chemistry due to its aromatic stability and capacity to enhance pharmacokinetic properties such as lipophilicity and metabolic resistance . Thiophene-containing compounds are prevalent in natural products and synthetic drugs, underscoring their pharmacological relevance .
Properties
IUPAC Name |
N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODRDZNZYORNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355511 | |
| Record name | N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18210-26-9 | |
| Record name | N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 4-Aminophenylacetamide
4-Aminophenylacetamide serves as the primary amine substrate. It can be synthesized via acetylation of 4-nitroaniline followed by catalytic hydrogenation or chemical reduction:
Step 2: Reductive Amination with Thiophene-2-carbaldehyde
4-Aminophenylacetamide reacts with thiophene-2-carbaldehyde under reductive conditions:
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Reagents : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in methanol or dichloromethane.
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Conditions : Stirring at room temperature for 12–24 hours under inert atmosphere.
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Mechanism : The aldehyde forms an imine intermediate with the primary amine, which is subsequently reduced to the secondary amine (Fig. 1).
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | ~60–75% (estimated) |
| Purification | Column chromatography (SiO2) |
| Characterization | NMR, NMR, IR |
This method is favored for its modularity and compatibility with sensitive functional groups, as evidenced by similar reductive aminations in thiophene-containing systems.
Nucleophilic Substitution Reaction
Nucleophilic substitution offers an alternative route by leveraging activated aromatic intermediates. The synthesis proceeds as follows:
Step 1: Preparation of 4-Fluorophenylacetamide
4-Fluorophenylacetamide is synthesized via acetylation of 4-fluoroaniline using acetyl chloride or acetic anhydride.
Step 2: Reaction with Thiophene-2-methylamine
The fluorine atom undergoes displacement by thiophene-2-methylamine:
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Reagents : Thiophene-2-methylamine, potassium carbonate (K2CO3), dimethylformamide (DMF).
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | ~50–65% (estimated) |
| Purification | Recrystallization (ethanol/water) |
| Characterization | HPLC, Mass spectrometry |
This method is limited by the availability of thiophene-2-methylamine, which may require additional synthesis steps (e.g., reduction of thiophene-2-carbonitrile).
Multi-Step Synthesis via Intermediate Formation
A multi-step approach, inspired by methodologies for analogous acetamides, involves sequential functionalization:
Step 1: Synthesis of Thiophene-2-methylamine
Step 2: Coupling with 4-Iodophenylacetamide
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Buchwald-Hartwig Amination : Thiophene-2-methylamine reacts with 4-iodophenylacetamide using a palladium catalyst (e.g., Pd2(dba)3), Xantphos ligand, and cesium carbonate in toluene at 110°C.
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | ~70–80% (estimated) |
| Purification | Flash chromatography |
| Characterization | X-ray crystallography, elemental analysis |
This method offers high regioselectivity and is scalable for industrial applications, as demonstrated in patents for related imidazopyridine acetamides.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | Mild conditions, modular | Requires aldehyde substrate | 60–75% |
| Nucleophilic Substitution | Straightforward | Limited by amine availability | 50–65% |
| Multi-Step Synthesis | High selectivity, scalable | Complex, cost-intensive | 70–80% |
Characterization and Validation
All routes require rigorous validation using:
Chemical Reactions Analysis
Types of Reactions: N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or thiophene rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide serves as a building block in organic synthesis. Its structure allows for further modifications and the creation of more complex molecules. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Amines or alcohols |
| Substitution | Halogenating agents | Halogenated derivatives |
Biology
In biological research, this compound is studied for its potential biological activity . Initial studies suggest that it may interact with specific enzymes or receptors, influencing cellular processes related to inflammation and pain modulation. The compound's mechanism of action involves binding to molecular targets, possibly leading to therapeutic effects such as anti-inflammatory or analgesic actions.
Medicine
The compound is being investigated for its therapeutic properties , particularly in pharmacology. Its potential applications include:
- Anti-inflammatory effects : Preliminary studies indicate that it may modulate inflammatory pathways.
- Analgesic properties : Research is ongoing to evaluate its efficacy in pain relief.
Case Studies
Several studies have documented the applications of this compound:
- Synthesis and Characterization : A study published in ACS Omega detailed the synthesis of related thiophene derivatives using similar methodologies, emphasizing the importance of structural modifications for enhanced biological activity .
- Biological Activity Assessment : Research has shown that compounds with similar structures exhibit significant anti-inflammatory effects in vitro, suggesting that this compound could have comparable therapeutic potential.
- Material Science Applications : The compound's unique electronic properties due to the thiophene ring have led to investigations into its use in developing new materials for electronic applications .
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Analgesic and Anti-Hypernociceptive Acetamide Sulfonamides
Several N-phenylacetamide sulfonamides (e.g., compounds 35, 36, and 37 in ) exhibit notable pharmacological profiles:
- Compound 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide): Displays analgesic activity comparable to paracetamol, likely due to sulfonamide-enhanced hydrogen bonding with pain-related targets.
- Compound 36 (N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide) and Compound 37 (N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide): Show anti-hypernociceptive effects in inflammatory pain models, attributed to sulfonamide-mediated modulation of ion channels or enzyme inhibition .
Phenoxy Acetamide Derivatives (B1 and B2)
- B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) and B2 (2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide): These compounds incorporate electron-withdrawing groups (nitro and trifluoromethyl) on the phenyl ring, which may enhance oxidative stability and receptor binding affinity.
Comparison : The nitro and trifluoromethyl groups in B1/B2 contrast with the electron-rich thiophene in the target compound, suggesting divergent electronic interactions with biological targets.
Anti-Inflammatory N-(4-Substituted Phenyl)acetamides
- N-(4-(Methylsulfonyl)phenyl)acetamide : A key intermediate in NSAID synthesis, this derivative leverages the methylsulfonyl group—a pharmacophore in COX-2 inhibitors like celecoxib—to achieve anti-inflammatory effects .
- N-(4-Bromophenyl)acetamide and N-(4-Mercaptophenyl)acetamide : These derivatives highlight the impact of halogen and thiol substituents on reactivity and toxicity profiles .
Heterocyclic Acetamide Derivatives
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: Features a thiazole ring instead of thiophene. Thiazoles are known for metal coordination and antimicrobial activity. The dichlorophenyl group enhances lipophilicity, possibly improving membrane permeability .
- N-(4-Phenyl-2-thiazolyl)acetamide: Synthesized via acetonitrile and 2-amino-thiazole reactions, this compound’s bioactivity remains unexplored but shares structural similarities with penicillin derivatives .
Key Contrast : Thiazole’s nitrogen atom introduces additional hydrogen-bonding capacity compared to thiophene’s sulfur, which may influence target engagement in antimicrobial contexts.
Sulfonamide and Sulfamoyl Derivatives
- N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-propanoylphenoxy)acetamide: Incorporates a pyrimidine-sulfamoyl group, likely targeting enzymes like dihydrofolate reductase due to structural mimicry of folate .
Biological Activity
N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological effects.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiophene ring linked to a phenyl ring via a methylamino group. The molecular formula is CHNOS, with a molecular weight of 246.33 g/mol. The synthesis typically involves a condensation reaction between 4-aminophenylacetamide and thiophen-2-ylmethylamine, often conducted in an ethanolic medium to enhance yield and purity.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors. This compound may act as a ligand that modulates enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects like anti-inflammatory and analgesic actions. The precise molecular pathways remain under investigation, but initial studies suggest involvement in cellular processes related to inflammation and pain modulation.
Antibacterial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, with minimum effective concentrations (EC) demonstrating superior activity compared to established antibacterial agents .
| Compound | Target Bacteria | EC (µM) |
|---|---|---|
| Compound A | Xanthomonas oryzae | 156.7 |
| Compound B | Xanthomonas axonopodis | 179.2 |
| Compound C | Xanthomonas oryzae pv. oryzicola | 194.9 |
These results suggest that modifications in the thiophene structure can enhance antibacterial efficacy, possibly through mechanisms such as cell membrane disruption .
Anticancer Potential
Studies have also explored the anticancer properties of compounds related to this compound. For example, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines using assays like MTT. These studies indicate that some derivatives display promising antiproliferative activity against cancer cells while exhibiting low toxicity to normal cells .
| Cell Line | IC (µM) | Remarks |
|---|---|---|
| T47D (Breast Carcinoma) | 8.107 | Significant antiproliferative activity |
| HepG2 (Liver Cancer) | 10.0 | Lower toxicity compared to doxorubicin |
Case Studies and Research Findings
- Antibacterial Evaluation : In a study assessing the antibacterial properties of related compounds, it was found that specific substitutions on the phenyl ring significantly enhanced activity against Xanthomonas species. The efficacy was measured through EC, with some compounds outperforming traditional treatments like thiodiazole copper .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of various derivatives against multiple cancer cell lines, revealing that certain modifications led to increased potency in inhibiting cell growth while maintaining safety profiles for normal cells .
- Mechanistic Insights : Preliminary mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation pathways, which are crucial for programmed cell death .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes a procedure where 2-chloro-N-sulfamoylphenyl acetamide reacts with morpholine and sulfur, followed by hydrazine hydrate, yielding thioxoacetamide derivatives. Adapting this approach, this compound could be synthesized via coupling of 4-aminophenylacetamide with thiophen-2-ylmethylamine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst like K₂CO₃. Yield optimization may require controlled temperature (80–100°C), inert atmosphere, and stoichiometric ratios (amine:acetamide ≈ 1.2:1). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and acetamide NH (δ 8.0–8.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- Infrared Spectroscopy (IR) : Identify key functional groups (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).
- Melting Point : Compare with literature values to assess purity (e.g., reports analogues with m.p. 180–220°C).
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods during synthesis.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for organic solvents and sulfonamide byproducts ( highlights similar acetamide safety protocols) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the thiophene (e.g., halogens, methyl groups) or acetamide moiety (e.g., sulfonamide, piperazine).
- Biological Assays :
- Analgesic Activity : Tail-flick or acetic acid writhing tests (e.g., used rodent models to compare activity against paracetamol).
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination via ELISA).
- Data Analysis : Correlate substituent electronegativity/logP with activity. For example, found that sulfonamide derivatives (e.g., compound 35) showed superior analgesic activity due to enhanced hydrogen bonding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, dosage). For instance, discrepancies in IC₅₀ values may arise from differing solvent carriers (DMSO vs. saline).
- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., ’s thiazole derivatives showed variable antimicrobial activity due to bacterial strain specificity).
- Computational Modeling : Use molecular docking (AutoDock Vina) to validate binding affinity to targets like COX-2 or serotonin receptors .
Q. How can computational methods predict metabolic pathways and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, cytochrome P450 interactions, and hepatotoxicity.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., acetylation or sulfation) using Schrödinger’s BioLuminate.
- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver microsomes + LC-MS analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
